molecular formula C8H7ClF2O B8029723 1-Chloro-2,4-difluoro-3-methoxy-5-methylbenzene

1-Chloro-2,4-difluoro-3-methoxy-5-methylbenzene

Cat. No.: B8029723
M. Wt: 192.59 g/mol
InChI Key: AJGDVHFSDFTLPV-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-3-methoxy-5-methylbenzene is an organic compound characterized by its aromatic benzene ring substituted with chlorine, fluorine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-difluoro-3-methoxy-5-methylbenzene can be synthesized through a series of substitution reactions starting from a benzene derivative. A common method involves the chlorination of a precursor compound followed by fluorination and methoxylation under controlled conditions. The reaction typically requires the presence of catalysts and specific temperature and pressure settings to ensure the desired substitutions occur efficiently .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor benzene derivative undergoes sequential halogenation and methoxylation. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-difluoro-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce carboxylic acids or ketones .

Mechanism of Action

The mechanism by which 1-Chloro-2,4-difluoro-3-methoxy-5-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-Chloro-2,4-difluoro-5-methylbenzene
  • 1-Chloro-2,4-difluoro-3-methoxybenzene
  • 1-Chloro-2,4-difluoro-5-methoxybenzene

Uniqueness: 1-Chloro-2,4-difluoro-3-methoxy-5-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, methoxy, and methyl groups on the benzene ring influences its reactivity, making it a valuable compound for targeted chemical synthesis and research .

Properties

IUPAC Name

1-chloro-2,4-difluoro-3-methoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-4-3-5(9)7(11)8(12-2)6(4)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGDVHFSDFTLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)OC)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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